
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an isoquinoline moiety, which is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the acetylamino group. Subsequent steps involve the attachment of the phenyl ring and the bis(2-hydroxyethyl)amino group. Common reagents used in these reactions include acetic anhydride, isoquinoline derivatives, and phenylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes or receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, while the bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-(Acetylamino)-4-isoquinolinyl)phenyl)-2-(bis(2-hydroxyethyl)amino)acetamide: shares structural similarities with other isoquinoline derivatives, such as berberine and papaverine.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Papaverine: Used as a vasodilator in medical treatments.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64157-51-3 |
|---|---|
Molecular Formula |
C23H26N4O4 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-(3-acetamidoisoquinolin-4-yl)phenyl]-2-[bis(2-hydroxyethyl)amino]acetamide |
InChI |
InChI=1S/C23H26N4O4/c1-16(30)25-23-22(20-5-3-2-4-18(20)14-24-23)17-6-8-19(9-7-17)26-21(31)15-27(10-12-28)11-13-29/h2-9,14,28-29H,10-13,15H2,1H3,(H,26,31)(H,24,25,30) |
InChI Key |
QUDQMWBRFUVNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)NC(=O)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



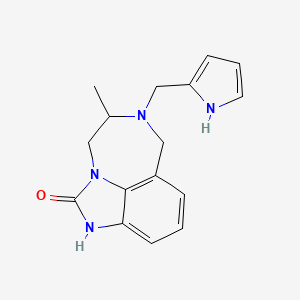

![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
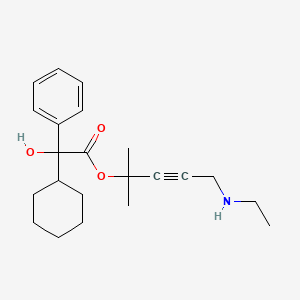
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)
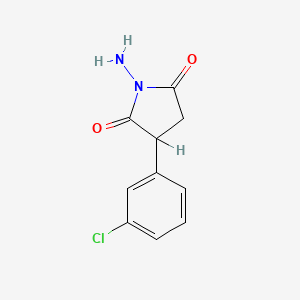
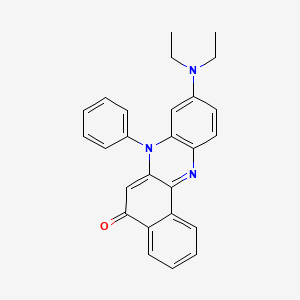
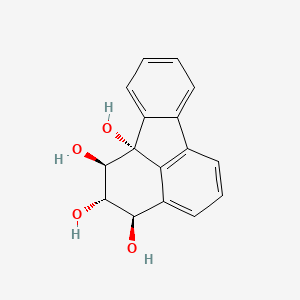
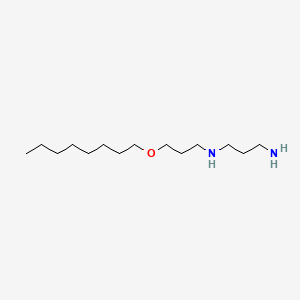
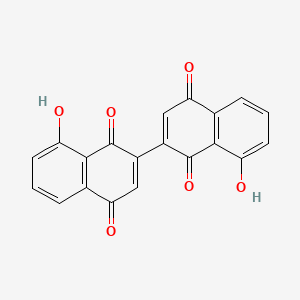
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)

